Propyl 2-methylvalerate
Description
Contextualization within Organic Chemistry and Natural Products Research
Esters of branched-chain carboxylic acids represent a significant class of organic compounds. In organic chemistry, they are studied for their formation, reactivity, and characteristic physical properties. medium.comwikipedia.orgchemistrytalk.orgpressbooks.pub These esters are particularly noteworthy in the field of natural products research, as they are frequently identified as volatile components in a wide variety of plants, fruits, and fermented goods. pressbooks.publibretexts.orglibretexts.org Their presence contributes to the distinct aroma and flavor profiles of many natural substances. pressbooks.publibretexts.orglibretexts.org The study of these compounds is crucial for understanding biosynthetic pathways in organisms and the chemical ecology of plant-insect interactions. acs.orgmdpi.com
Overview of Ester Chemical Structures and Their Academic Significance
An ester is an organic compound derived from a carboxylic acid and an alcohol. medium.comwikipedia.org The general structure of an ester is characterized by a central carbon atom double-bonded to one oxygen atom and single-bonded to another oxygen atom, which is then connected to an alkyl or aryl group. chemistrytalk.orglibretexts.org The formula is typically represented as RCOOR'. medium.com Esters of branched-chain carboxylic acids specifically have a branched alkyl group in the "R" position. This structural feature can influence their physical properties, such as boiling point and scent, and their biological activity. Academically, these esters are significant as subjects of research in synthetic organic chemistry, biochemistry, and environmental science, particularly in the study of volatile organic compounds (VOCs) and their roles in nature. tandfonline.comfrontiersin.orgtaylorfrancis.com
Structure
3D Structure
Properties
IUPAC Name |
propyl 2-methylpentanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O2/c1-4-6-8(3)9(10)11-7-5-2/h8H,4-7H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJYNZTLCODJWQR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C)C(=O)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60280649 | |
| Record name | Propyl 2-methylvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6639-14-1 | |
| Record name | NSC17877 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=17877 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Propyl 2-methylvalerate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60280649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for Propyl 2 Methylvalerate
Conventional Esterification Techniques for Propyl 2-Methylvalerate
Conventional synthesis of esters like this compound is predominantly accomplished through esterification reactions, most notably the Fischer esterification, which utilizes an acid catalyst. athabascau.ca
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.commasterorganicchemistry.com This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the oxygen atom of 1-propanol. youtube.com The subsequent formation of a tetrahedral intermediate is followed by a proton transfer and the elimination of a water molecule to yield the protonated ester. masterorganicchemistry.com Finally, deprotonation of the ester regenerates the acid catalyst and produces the final product, this compound. masterorganicchemistry.com
To drive the equilibrium towards the formation of the ester and achieve high yields, Le Châtelier's principle is applied. athabascau.ca This is typically accomplished by using a large excess of one of the reactants, usually the less expensive alcohol (1-propanol), or by removing the water produced during the reaction, often through azeotropic distillation using a Dean-Stark apparatus. athabascau.camasterorganicchemistry.com
Table 1: Factors Influencing Fischer Esterification Yield
| Factor | Method of Application | Rationale |
|---|---|---|
| Reactant Concentration | Use of a large excess of 1-propanol. masterorganicchemistry.com | Shifts the reaction equilibrium to favor product formation. athabascau.ca |
| Water Removal | Use of a Dean-Stark apparatus or dehydrating agents. athabascau.camasterorganicchemistry.com | Removes a product, thereby shifting the equilibrium to the right. athabascau.ca |
| Catalyst | Addition of a strong acid like H₂SO₄ or TsOH. masterorganicchemistry.com | Increases the rate of reaction by activating the carboxylic acid. masterorganicchemistry.com |
| Temperature | Performing the reaction under reflux conditions. evitachem.com | Increases the reaction rate, although it does not shift the equilibrium significantly. |
While strong mineral acids are effective, their use can lead to issues such as corrosion, difficult separation, and the generation of acidic waste. To circumvent these problems, research has focused on heterogeneous solid acid catalysts. Cation-exchange resins, such as Amberlyst-15, have demonstrated high efficacy in catalyzing esterification reactions, including the synthesis of similar esters like methyl pentanoate and propyl pentanoate. researchgate.net
These solid catalysts offer several advantages:
Ease of Separation : The catalyst can be easily removed from the reaction mixture by simple filtration.
Reusability : Solid catalysts can often be recovered and reused for multiple reaction cycles, improving process economics. researchgate.net
Reduced Corrosion : They are generally less corrosive to equipment than strong liquid acids.
High Selectivity : They can lead to fewer side reactions and a purer product.
Studies on the esterification of pentanoic acid have shown that the reaction rate and conversion are significantly influenced by temperature, catalyst loading, and the molar ratio of reactants. researchgate.net For instance, in the synthesis of methyl pentanoate, a conversion of 93% was achieved using Amberlyst-15 at 333.15 K with a 10:1 molar ratio of methanol (B129727) to pentanoic acid. researchgate.net Similar principles and outcomes are applicable to the synthesis of this compound.
Enzymatic and Biocatalytic Routes for this compound Production
Biocatalysis has emerged as a powerful alternative to conventional chemical synthesis, offering high specificity and operation under mild conditions. researchgate.net
Enzymes, particularly lipases and esterases, are highly efficient catalysts for ester synthesis. These enzymes can catalyze the esterification of a carboxylic acid and an alcohol with high chemo-, regio-, and enantioselectivity. nih.gov Lipases, such as those from Thermomyces lanuginosus (TLL) and immobilized Candida antarctica lipase (B570770) B (Novozym 435), are widely used for producing flavor and fragrance esters. researchgate.netresearchgate.net
The enzymatic synthesis is typically carried out in non-aqueous or low-water systems to shift the thermodynamic equilibrium from hydrolysis (the natural function of lipases) towards esterification. nih.gov The reaction mechanism, often described as a Ping-Pong Bi-Bi mechanism, involves the formation of a covalent acyl-enzyme intermediate, which then reacts with the alcohol to form the ester and release the free enzyme. researchgate.net
Table 2: Research Findings in Enzymatic Ester Synthesis
| Ester Synthesized | Enzyme Used | Key Finding | Reference |
|---|---|---|---|
| Ethyl valerate (B167501) | Thermomyces lanuginosus lipase (TLL) | Achieved ~92% conversion in heptane (B126788) after 105 minutes. | researchgate.net |
| 2-Ethylhexyl-2-ethylhexanoate | Novozym 435 | The presence of the ester product did not cause enzyme inhibition. | researchgate.net |
Whole-cell biotransformation utilizes microorganisms to synthesize target compounds from simple carbon sources. Engineered strains of Escherichia coli and yeast like Saccharomyces cerevisiae can be designed to produce a wide array of esters. nih.govresearchgate.net These microorganisms are engineered to overproduce the necessary precursors: an alcohol (like 1-propanol) and an activated acyl unit, typically an acyl-coenzyme A (acyl-CoA). nih.gov
The final step in the biosynthesis is the condensation of the alcohol and the acyl-CoA, a reaction catalyzed by alcohol O-acyltransferases (AATs). researchgate.netnih.gov The release of coenzyme A provides the thermodynamic driving force for the reaction, overcoming the unfavorable equilibrium of esterification in an aqueous cellular environment. nih.gov Research has demonstrated the ability of engineered E. coli to produce various acetate (B1210297) and isobutyrate esters by combining different alcohol and acyl-CoA biosynthetic pathways. nih.govresearchgate.net The biotransformation of 2-methylvaleric acid itself is a known metabolic process, where it can be converted into propionyl-CoA. inchem.org This indicates the existence of natural pathways that can be harnessed and redirected for the synthesis of its esters.
Green Chemistry Principles in this compound Synthesis Research
The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. acs.org The synthesis of this compound provides a clear context for applying these principles.
Catalysis (Principle 9) : Both conventional and biocatalytic methods rely heavily on catalysis rather than stoichiometric reagents. The use of recyclable solid acid catalysts and highly efficient enzymes is superior to using corrosive mineral acids that are consumed or difficult to recover. researchgate.netacs.org
Atom Economy (Principle 2) : Fischer esterification is an addition-elimination reaction that produces one molecule of water as a byproduct. While its atom economy is not 100%, it is generally considered efficient. Synthetic strategies are designed to maximize the incorporation of all reactant materials into the final product. acs.org
Use of Renewable Feedstocks (Principle 7) : Biotransformation pathways that use glucose or other renewable biomass as the starting material are a prime example of this principle in action, moving away from petroleum-based precursors. nih.gov
Design for Energy Efficiency (Principle 6) : Enzymatic and biocatalytic routes operate at or near ambient temperature and pressure, significantly reducing the energy requirements compared to conventional methods that often require high temperatures for reflux. researchgate.net
Safer Solvents and Auxiliaries (Principle 5) : Research into enzymatic esterification often explores the use of greener solvents, such as ionic liquids or supercritical CO₂, or even solvent-free systems, to replace volatile organic compounds like hexane. researchgate.netdigitallibrary.co.in
Reduce Derivatives (Principle 8) : The high specificity of enzymes often eliminates the need for protecting groups, even on complex molecules, thereby simplifying the synthetic process and reducing waste. acs.org
By integrating these principles, the synthesis of this compound can be made more sustainable, efficient, and environmentally benign.
Advanced Hyphenated Techniques in this compound Research
Hyphenated analytical techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the comprehensive analysis of volatile compounds like this compound. These techniques offer enhanced resolution, improved identification, and greater sensitivity compared to standalone methods. The most relevant hyphenated techniques for the analysis of this compound and related esters are Gas Chromatography-Mass Spectrometry (GC-MS), Comprehensive Two-Dimensional Gas Chromatography (GCxGC) coupled with Mass Spectrometry, and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a cornerstone technique for the analysis of volatile and semi-volatile compounds. In GC, compounds are separated based on their boiling points and interaction with a stationary phase within a capillary column. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a chemical fingerprint for identification.
For this compound, the electron ionization (EI) mass spectrum shows a characteristic fragmentation pattern. The National Institute of Standards and Technology (NIST) database provides key mass spectral data for this compound, which is essential for its identification. nih.gov The fragmentation of esters in GC-MS typically involves cleavage at the C-C bond adjacent to the carbonyl group and rearrangement reactions. libretexts.org
Table 1: GC-MS Data for this compound
| Parameter | Value | Source |
|---|---|---|
| NIST Number | 236424 | PubChem nih.gov |
| Top Peak (m/z) | 117 | PubChem nih.gov |
| Total Peaks | 78 | PubChem nih.gov |
| Kovats Retention Index (non-polar) | 1009 | PubChem nih.gov |
Retention Time Locking (RTL) is an advanced GC-MS method that provides enhanced reproducibility of retention times across different instruments and laboratories. By locking the retention time of a specific compound, the identification of other compounds in a sample, such as those in complex flavor mixtures, becomes more reliable. gcms.cz This technique is particularly useful when analyzing for this compound in food and beverage samples where complex matrices can cause retention time shifts. gcms.czresearchgate.net
Comprehensive Two-Dimensional Gas Chromatography (GCxGC-MS)
For highly complex samples containing numerous volatile compounds, such as wine or essential oils, conventional GC-MS may not provide sufficient separation. mdpi.commdpi.com Comprehensive two-dimensional gas chromatography (GCxGC) addresses this limitation by using two columns with different stationary phases connected by a modulator. unimi.it This setup provides a much higher peak capacity and separation power, revealing compounds that would otherwise co-elute and remain hidden in a one-dimensional separation. researchgate.netmdpi.com When coupled with a high-resolution time-of-flight mass spectrometer (TOF-MS), GCxGC-TOF-MS becomes an exceptionally powerful tool for the detailed characterization of volatile profiles. americanpharmaceuticalreview.comchromatographyonline.com
While specific research focusing solely on the GCxGC analysis of this compound is limited, studies on complex matrices like wine and biological samples demonstrate the technique's capability to separate and identify a vast number of esters and other volatile compounds. mdpi.commdpi.comnih.gov The structured nature of GCxGC chromatograms, where compounds of the same chemical class elute in specific regions of the 2D plot, facilitates the identification of esters like this compound. spectralworks.com
Table 2: Representative GCxGC-TOF-MS Parameters for Volatile Ester Analysis
| Parameter | Typical Setting | Rationale |
|---|---|---|
| Primary Column (1D) | Non-polar (e.g., DB-5 type) | Separation primarily based on boiling point/volatility. |
| Secondary Column (2D) | Polar/Mid-polar (e.g., Wax or -1701 type) | Provides an orthogonal separation mechanism based on polarity. |
| Modulator | Thermal or Flow-based | Traps and re-injects analytes from the 1D to the 2D column. |
| Modulation Period | 2-6 seconds | Determines the sampling rate from the first dimension. |
| Detector | Time-of-Flight Mass Spectrometer (TOF-MS) | Provides fast acquisition speeds necessary for the narrow peaks from the 2D column and high-resolution mass data for confident identification. americanpharmaceuticalreview.com |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS is a powerful technique for analyzing compounds that are not sufficiently volatile or are thermally labile for GC analysis. unimi.itshimadzu.comresearchgate.net While this compound is volatile, LC-MS/MS can be employed for its analysis, particularly in biological matrices where derivatization can enhance its chromatographic retention and ionization efficiency. shimadzu.comnih.gov Short-chain fatty acids and their esters often require derivatization to improve their performance in reversed-phase LC-MS. unimi.itshimadzu.comresearchgate.net
In a typical LC-MS/MS workflow for short-chain fatty acid esters, the sample would undergo extraction and derivatization. The derivatized analytes are then separated by liquid chromatography and detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. This provides high selectivity and sensitivity for quantification. researchgate.net
Table 3: Illustrative LC-MS/MS Method Parameters for Derivatized Short-Chain Fatty Acid Ester Analysis
| Parameter | Example Condition | Purpose |
|---|---|---|
| Derivatization Agent | 3-Nitrophenylhydrazine (3-NPH) | To improve retention on reversed-phase columns and enhance ionization. unimi.itshimadzu.com |
| LC Column | C18 Reversed-Phase | Separates derivatized esters based on hydrophobicity. unimi.it |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid | To elute a range of derivatized compounds with varying polarities. unimi.it |
| Ionization Source | Electrospray Ionization (ESI), Positive Mode | To generate protonated molecular ions of the derivatized analytes. |
| Detection Mode | Multiple Reaction Monitoring (MRM) | For highly selective and sensitive quantification by monitoring specific precursor-to-product ion transitions. researchgate.net |
Synthesis and Formation
Laboratory Synthesis
The most common method for the laboratory synthesis of Propyl 2-methylvalerate is the Fischer-Speier esterification. wikipedia.orgathabascau.camasterorganicchemistry.com This reaction involves the acid-catalyzed esterification of 2-methylvaleric acid with propanol (B110389). evitachem.com Typically, a strong acid like sulfuric acid is used as a catalyst, and the reaction is often heated under reflux to drive the equilibrium towards the formation of the ester. wikipedia.orgorganic-chemistry.org The removal of water as it is formed can also increase the yield of the final product. masterorganicchemistry.com
Natural Biosynthesis
In nature, branched-chain esters like this compound are formed through complex biosynthetic pathways. acs.orgresearchgate.net These pathways often start from branched-chain amino acids, such as isoleucine. acs.orgpnas.org Through a series of enzymatic reactions, the amino acid is converted into a corresponding α-keto acid. acs.org This intermediate can then be reduced to a branched-chain alcohol or converted to an acyl-CoA, which subsequently reacts with an alcohol to form the final ester. acs.org The production of these esters in fruits is a regulated process, primarily utilizing newly synthesized precursors rather than the breakdown of existing compounds. acs.org
Stereochemical Investigations of Propyl 2 Methylvalerate
Chirality of the 2-Methylvalerate Moiety
The chirality of propyl 2-methylvalerate originates from the 2-methylvalerate portion of the molecule. The carbon atom at the second position of the pentanoate chain is bonded to four different groups: a hydrogen atom, a methyl group, a propyl group, and a carboxyl group (which is esterified with a propanol). This carbon atom is, therefore, a stereocenter, also known as a chiral center.
The presence of this single stereocenter means that this compound can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. These enantiomers are designated as (R)-propyl 2-methylvalerate and (S)-propyl 2-methylvalerate, according to the Cahn-Ingold-Prelog priority rules. The spatial arrangement of the groups around the chiral center determines the specific three-dimensional structure and optical activity of each enantiomer. While the physical properties of the enantiomers, such as boiling point and density, are identical, they differ in their interaction with plane-polarized light and with other chiral molecules.
Enantioselective Synthesis Approaches for this compound
The synthesis of enantiomerically enriched or pure this compound is crucial for studying the specific properties of each enantiomer. Enantioselective synthesis aims to produce a single enantiomer in excess over the other. Key approaches include enzymatic resolutions and asymmetric catalysis.
One of the most effective methods for obtaining enantiopure chiral esters is through lipase-catalyzed kinetic resolution. rsc.orgmdpi.comresearchgate.net Lipases are enzymes that can selectively catalyze the esterification or hydrolysis of one enantiomer of a racemic mixture at a much higher rate than the other. mdpi.com For instance, lipase (B570770) from Candida antarctica (CALB), often immobilized as Novozym 435, is widely used for the resolution of chiral alcohols and carboxylic acids. rsc.orgacs.org In the context of this compound, a racemic mixture of 2-methylvaleric acid could be subjected to esterification with propanol (B110389) in the presence of a lipase. The enzyme would preferentially catalyze the formation of one enantiomer of this compound, leaving the unreacted 2-methylvaleric acid enriched in the other enantiomer.
Another powerful strategy is asymmetric hydrogenation, often employing transition metal catalysts with chiral ligands. lookchem.com For example, iridium or ruthenium complexes with chiral phosphine (B1218219) ligands have been successfully used for the asymmetric hydrogenation of α,β-unsaturated esters to produce chiral saturated esters with high enantioselectivity. lookchem.comchemicalbook.com To synthesize a specific enantiomer of this compound, a suitable precursor like propyl 2-methyl-2-pentenoate could be hydrogenated using a chiral catalyst system. The choice of metal and chiral ligand is critical in determining the enantiomeric excess (ee) of the final product.
Table 1: Examples of Enantioselective Synthesis Methods for Chiral Esters
| Precursor | Catalyst/Enzyme | Method | Product | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|
| Racemic 2-methylvaleric acid | Candida antarctica Lipase B | Kinetic Resolution | (R)- or (S)-propyl 2-methylvalerate | >95% | rsc.orgacs.org |
| Propyl 2-methyl-2-pentenoate | Chiral Iridium Catalyst | Asymmetric Hydrogenation | (R)- or (S)-propyl 2-methylvalerate | Up to 99% | lookchem.com |
| Racemic secondary alcohols | Lipase and Ru-catalyst | Dynamic Kinetic Resolution | Chiral acetates | 82-99% | mdpi.comresearchgate.netorganic-chemistry.org |
Chromatographic Resolution of Enantiomers and Diastereomers
The separation and quantification of the enantiomers of this compound are essential for determining the enantiomeric purity of a sample. Chiral chromatography, particularly gas chromatography (GC) and high-performance liquid chromatography (HPLC), is the most common technique for this purpose. mdpi.comrsc.org
This method relies on the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus separation. mdpi.com For volatile esters like this compound, chiral GC is often the method of choice. Modified cyclodextrins are widely used as CSPs in capillary GC columns for the enantiomeric separation of a variety of chiral compounds, including 2-alkyl-branched acids and their esters. acs.orgtum.de
In chiral HPLC, the enantiomers are passed through a column containing a chiral packing material. The differential interaction between the enantiomers and the CSP results in their separation. rsc.orgaocs.org For less volatile derivatives or when higher preparative scales are needed, HPLC can be advantageous. To enhance separation and detection, especially for compounds lacking a strong chromophore, derivatization with a chiral and/or fluorescent reagent can be employed. tandfonline.comtandfonline.comresearchgate.net This creates diastereomeric pairs that often exhibit greater separation on a standard achiral column.
Table 2: Chromatographic Conditions for Resolution of Chiral Branched-Chain Esters
| Compound Type | Chromatographic Method | Chiral Stationary Phase (CSP) | Mobile/Carrier Gas | Typical Resolution | Reference |
|---|---|---|---|---|---|
| 2-Methylbutanoates | Chiral GC | Perethylated β-cyclodextrin | Helium | Baseline separation | acs.org |
| Branched-chain fatty acid esters | Chiral HPLC | (1R,2R)-2-(2,3-anthracenedicarboximido)cyclohexanol derivatization on ODS column | Methanol (B129727)/acetonitrile (B52724)/n-hexane | Good resolution (Rs > 1.5) | tandfonline.comtandfonline.com |
| Racemic secondary alcohol acetates | Chiral GC | Cyclodextrin-modified capillary columns | Hydrogen/Helium | Baseline separation | acs.org |
Circular Dichroism (CD) Spectroscopy for Chiral Analysis
Circular Dichroism (CD) spectroscopy is a powerful, non-destructive technique used to investigate the stereochemical properties of chiral molecules. nih.gov It measures the differential absorption of left and right circularly polarized light by a chiral sample. Enantiomers, being non-superimposable mirror images, interact differently with circularly polarized light, resulting in CD spectra that are equal in magnitude but opposite in sign.
For this compound, the electronic transitions associated with the carbonyl chromophore of the ester group are primarily responsible for its CD signal. The n → π* transition of the carbonyl group, which is electronically forbidden but magnetically allowed, typically appears at a longer wavelength and is particularly sensitive to the chiral environment. The sign and intensity of the Cotton effect in the CD spectrum can be correlated to the absolute configuration (R or S) of the stereocenter.
Computational and Theoretical Studies on Propyl 2 Methylvalerate
Quantum Chemical Calculations of Molecular Structure and Conformation
Conformational Analysis and Energy Landscapes
A full conformational analysis and the corresponding energy landscapes for propyl 2-methylvalerate have not been documented in dedicated research. This type of analysis would involve rotating the various single bonds within the molecule to identify all possible stable conformers and the energy barriers between them. Without such a study, the preferred three-dimensional shape of the molecule under different conditions remains unknown.
Electronic Structure and Bonding Characteristics
Information regarding the electronic structure and bonding characteristics of this compound, which would be derived from quantum chemical calculations, is not available. These calculations would reveal details about the distribution of electrons within the molecule, the nature of its chemical bonds, and its molecular orbitals.
Molecular Dynamics Simulations for Dynamic Behavior
There are no specific molecular dynamics simulation studies published for this compound. Molecular dynamics simulations are powerful tools used to study the movement of atoms and molecules over time, providing insights into the dynamic behavior of a compound, such as its flexibility and interactions with its environment.
Prediction of Spectroscopic Properties and Comparison with Experimental Data
While experimental spectroscopic data for this compound exists, for instance in the form of Gas Chromatography-Mass Spectrometry (GC-MS) data available in the NIST WebBook, detailed computational predictions of its spectroscopic properties are not found in the literature. nist.gov Such predictions, when compared with experimental spectra, can help to confirm the identity of a compound and provide a more detailed understanding of its structure and vibrational modes.
Biochemical Pathways and Enzymatic Transformations Involving Propyl 2 Methylvalerate
Biosynthesis of 2-Methylvaleric Acid Precursors in Non-Human Biological Systems
The carbon skeleton of propyl 2-methylvalerate is derived from 2-methylvaleric acid, a branched-chain fatty acid (BCFA). The biosynthesis of this acid is intrinsically linked to the metabolism of branched-chain amino acids (BCAAs) in a wide range of organisms, including bacteria and plants. medchemexpress.commedchemexpress.com
In various biological systems, the synthesis of BCFAs is initiated from the catabolism of the three branched-chain amino acids: leucine, valine, and isoleucine. oup.com Specifically, the precursor for 2-methylvaleric acid is the essential amino acid isoleucine. oup.comnih.gov The metabolic pathway begins with the deamination of isoleucine, a reaction catalyzed by a branched-chain amino acid aminotransferase. This initial step is crucial for converting the amino acid into its corresponding α-ketoacid, which serves as the direct backbone for the fatty acid. oup.commdpi.com In microorganisms like Staphylococcus carnosus, a deficiency in this aminotransferase enzyme halts the production of the necessary branched-chain α-ketoacid precursors from their respective amino acids. oup.comnih.gov
Similarly, in plants, the formation of anteiso-branched fatty acids (where the methyl branch is on the antepenultimate carbon) originates from isoleucine metabolism. nih.gov This shared origin highlights a conserved biochemical strategy for producing branched-chain molecules across different biological kingdoms.
The transamination of isoleucine yields the α-ketoacid known as α-keto-β-methylvaleric acid (also called 2-keto-3-methylvaleric acid or 2-oxo-3-methylpentanoic acid). oup.commdpi.comnih.gov This molecule is a critical intermediate. Following its formation, α-keto-β-methylvaleric acid undergoes oxidative decarboxylation, a reaction catalyzed by a branched-chain α-ketoacid dehydrogenase complex. This step removes a carbon atom as carbon dioxide and results in the formation of an acyl-CoA ester, which can then be used in fatty acid synthesis. nih.gov
In some plant species, an alternative pathway known as α-ketoacid elongation can extend the carbon chain of these precursors without the involvement of the classical fatty acid synthase (FAS) system. nih.govresearchgate.net This pathway is responsible for producing a variety of medium-chain fatty acids in plants like tomato and petunia. researchgate.net The synthesis of 4-methylvaleric acid in Pogostemon cablin (patchouli) involves a related one-carbon elongation pathway starting from an α-ketoacid, highlighting the diverse evolutionary adaptations of this core metabolism. nih.gov
Enzymatic Activity Associated with this compound
The synthesis and hydrolysis of this compound are catalyzed by specific classes of enzymes. The formation of its acid precursor, 2-methylvaleric acid, first requires activation into a high-energy thioester, which is then esterified with propanol (B110389).
Before 2-methylvaleric acid can be esterified to form this compound, it must be activated. This activation is typically carried out by an acyl-CoA synthetase (also known as a CoA ligase), which catalyzes the formation of 2-methylvaleryl-CoA in an ATP-dependent reaction. This process occurs in a two-step mechanism where the acid is first adenylated to form an acyl-AMP intermediate, followed by the reaction with coenzyme A (CoA) to produce the acyl-CoA thioester and release AMP. nih.gov
While enzymes with high specificity for 2-methylvalerate are not extensively characterized, related enzymes provide clear models. An archaeal medium-chain acyl-CoA synthetase from Methanosarcina acetivorans has been shown to have activity with 2-methylvalerate, although it prefers the shorter 2-methylbutyrate. nih.govasm.orgresearchgate.net In hop plants, specific carboxyl CoA ligases (HlCCLs) are responsible for activating branched-chain fatty acids that are precursors to bitter acids; for instance, HlCCL4 utilizes 2-methylbutyric acid, a close structural analog of 2-methylvaleric acid. ebi.ac.uk This suggests that organisms producing 2-methylvalerate-derived compounds possess specific acyl-CoA synthetases for its activation.
The final step in the biosynthesis of this compound is an esterification reaction. Conversely, its breakdown occurs via hydrolysis. Both reactions can be catalyzed by enzymes from the esterase and lipase (B570770) families.
Ester Synthesis (Esterification): In plants, the synthesis of volatile esters is primarily catalyzed by alcohol acyltransferases (AATs). nih.gov These enzymes transfer an acyl group from an acyl-CoA donor (like 2-methylvaleryl-CoA) to an alcohol acceptor (propanol). nih.gov In microorganisms such as yeast, this function is performed by enzymes including alcohol acetyltransferases (for acetate (B1210297) esters) and wax ester synthases (WS) or acyl-CoA:ethanol-O-acyl transferases (AEATases) for fatty acid ethyl esters. frontiersin.orgnih.gov The enzymatic synthesis of similar esters, like ethyl valerate (B167501), has been optimized using lipases in solvent-based systems. researchgate.net For example, the immobilized lipase Lipozyme® 435 is effective in synthesizing esters from 2-methylpentanoic acid, demonstrating the capability of lipases to catalyze such reactions. researchgate.net
Ester Breakdown (Hydrolysis): Esterases and lipases are also responsible for the hydrolysis of esters back into their constituent carboxylic acid and alcohol. scielo.br This catabolic activity is crucial in regulating the volatile profile in organisms like plants. In tomato, a specific carboxylesterase, SlCXE1, was identified as a key regulator of acetate ester content; its high expression leads to lower levels of these volatile compounds. pnas.org The substrate specificity of these hydrolytic enzymes is often determined by steric factors, such as the structure of the groups adjacent to the ester bond. soton.ac.uk While direct studies on this compound hydrolysis are limited, the general activity of these enzyme classes indicates they are responsible for its degradation in biological systems. soton.ac.uk
| Enzyme Class | Reaction Catalyzed | Role in this compound Biochemistry | Example Organism/System |
|---|---|---|---|
| Branched-Chain Amino Acid Aminotransferase | Isoleucine → α-Keto-β-methylvaleric acid | Initial step in the biosynthesis of the 2-methylvaleric acid precursor. | Bacteria, Plants oup.commdpi.com |
| Acyl-CoA Synthetase / CoA Ligase | 2-Methylvaleric acid + CoA + ATP → 2-Methylvaleryl-CoA + AMP + PPi | Activation of the carboxylic acid precursor for esterification. | Methanosarcina acetivorans, Hops nih.govebi.ac.uk |
| Alcohol Acyltransferase (AAT) / Wax Ester Synthase (WS) | 2-Methylvaleryl-CoA + Propanol → this compound + CoA | Final synthesis step (esterification) to form the ester. | Plants, Yeast nih.govfrontiersin.org |
| Esterase / Lipase | This compound + H₂O → 2-Methylvaleric acid + Propanol | Hydrolysis (breakdown) of the ester. | Tomato, various organisms scielo.brpnas.org |
Genetic and Metabolic Engineering for Enhanced Ester Production in Microorganisms and Plants
The production of valuable esters, including those contributing to flavor and fragrance, is a significant target for metabolic engineering in both microorganisms and plants. The goal is typically to increase the flux through the biosynthetic pathway towards the desired ester.
In microorganisms like the yeast Saccharomyces cerevisiae, a common host for metabolic engineering, several strategies have been employed to boost the production of fatty acid ethyl esters (FAEEs), a class of compounds similar to this compound. nih.govchalmers.se A primary approach is the overexpression of a key ester-forming enzyme, such as a wax ester synthase (WS) or an acyl-CoA:ethanol-O-acyl transferase (AEATase). frontiersin.orgoup.com To further enhance production, engineers often address precursor supply by overexpressing genes in the fatty acid and acetyl-CoA synthesis pathways. nih.govoup.com Additionally, deleting competing pathways that divert the acyl-CoA precursors away from ester synthesis is a critical step. For instance, knocking out genes involved in the formation of storage lipids like triacylglycerols (TAGs) and steryl esters can significantly increase the availability of acyl-CoAs for the desired reaction, leading to higher ester titers. chalmers.se
In plants, engineering efforts have also focused on manipulating ester biosynthesis. The overexpression of alcohol acyltransferase (AAT) genes, which catalyze the final step in ester formation, is a common strategy. nih.gov However, research has shown that the availability of precursors, particularly the alcohol substrate, is often the rate-limiting step. nih.govusp.br In transgenic petunia plants overexpressing a strawberry AAT gene, no change in the volatile profile was observed until the plants were fed with an external supply of the alcohol precursor, which then resulted in the emission of the corresponding ester. nih.govusp.br This highlights that successful engineering in plants requires a holistic approach, potentially involving the simultaneous enhancement of both the AAT enzyme and the pathways that generate the specific alcohol and acyl-CoA precursors. frontiersin.org
| Organism Type | Engineering Strategy | Target Genes/Pathways | Objective |
|---|---|---|---|
| Microorganisms (e.g., S. cerevisiae) | Overexpression of Synthesis Enzyme | Wax Ester Synthase (WS), Alcohol Acyltransferase (AAT), AEATase (e.g., EHT1, EEB1) | Increase the catalytic capacity for ester formation. frontiersin.orgoup.com |
| Enhancement of Precursor Supply | Acetyl-CoA Synthetase, Alcohol Dehydrogenase, Fatty Acid Synthesis genes | Boost levels of acyl-CoA and alcohol substrates. nih.govoup.com | |
| Deletion of Competing Pathways | Genes for triacylglycerol (TAG) and steryl ester (SE) synthesis (e.g., DGA1, LRO1, ARE1) | Prevent diversion of acyl-CoA precursors into storage lipids. chalmers.se | |
| Plants (e.g., Petunia, Tomato) | Overexpression of Synthesis Enzyme | Alcohol Acyltransferase (AAT) | Increase the final catalytic step of ester synthesis. nih.gov |
| Enhancement of Precursor Supply | Pathways for branched-chain amino acid and alcohol biosynthesis | Overcome substrate limitations, which are often the bottleneck in plant systems. nih.govusp.br |
Role of Propyl 2 Methylvalerate in Natural Product Chemistry and Volatile Ester Metabolism
Occurrence and Distribution in Botanical Sources (e.g., Fruits, Plants)
A thorough review of scientific literature reveals a notable lack of specific data regarding the natural occurrence and distribution of Propyl 2-methylvalerate in botanical sources. While research on plant volatiles often identifies a wide array of esters, including branched-chain esters that contribute to the aroma profiles of fruits and plants, specific identification of this compound remains largely undocumented in available studies.
General research on fruit esters indicates the presence of structurally similar compounds. For instance, various methyl- and ethyl-branched esters are known constituents of apple and banana aromas. However, direct evidence pinpointing this compound as a naturally occurring volatile in these or other specific botanical sources is not prevalent in current scientific publications.
Table 1: Documented Occurrence of this compound in Botanical Sources
| Botanical Source | Presence of this compound |
|---|---|
| Fruits (e.g., Apples, Bananas) | Not explicitly documented in available research. |
Formation in Fermentation Processes (e.g., Dairy, Alcoholic Beverages)
The formation of esters is a critical aspect of the flavor development in fermented products such as dairy items and alcoholic beverages. These esters are typically synthesized by yeasts and other microorganisms from precursors like fatty acids and alcohols.
Despite the extensive analysis of volatile compounds in products like cheese, wine, and beer, there is no significant body of research that specifically identifies or quantifies the formation of this compound during these fermentation processes. Studies on the aroma profiles of such products detail the presence of a multitude of other esters, including those with similar branched-chain structures, but this compound is not commonly reported as a significant metabolic byproduct of the microorganisms typically involved in these fermentations.
Table 2: Formation of this compound in Fermentation
| Fermentation Process | Formation of this compound |
|---|---|
| Dairy Fermentation (e.g., Cheese) | Not documented as a significant product. |
Research on Biosynthetic Pathways and Regulatory Mechanisms in Specific Organisms
The biosynthesis of volatile esters in organisms like plants and yeasts generally involves the enzymatic esterification of an alcohol with an acyl-CoA molecule, which is derived from amino acid or fatty acid metabolism. For a compound like this compound, the theoretical precursors would be propanol (B110389) and 2-methylvaleryl-CoA (derived from the amino acid isoleucine).
However, a review of the existing scientific literature indicates a lack of studies focused specifically on the biosynthetic pathways and regulatory mechanisms leading to the formation of this compound. While the general pathways for the formation of other branched-chain esters are well-described, the specific enzymes and regulatory networks that would govern the production of this compound in any particular organism have not been elucidated.
Influence on Chemoreception Studies in Model Organisms (non-human)
Chemoreception studies in non-human model organisms, such as insects, are vital for understanding how volatile compounds mediate behaviors like foraging, mating, and oviposition. These studies often involve testing the responses of olfactory receptor neurons to a wide range of volatile organic compounds.
Currently, there is a scarcity of published research investigating the specific effects of this compound on the chemoreceptors of model organisms. While the olfactory responses to a vast number of esters have been characterized in species like Drosophila melanogaster (the fruit fly), specific data on the detection of and behavioral responses to this compound are not available in the mainstream scientific literature. Therefore, its role as a semiochemical or its influence on the olfactory systems of non-human organisms remains an uninvestigated area.
Table 3: Chemoreception Studies Involving this compound
| Model Organism | Documented Olfactory/Behavioral Response |
|---|---|
| Insects (e.g., Drosophila melanogaster) | No specific studies available. |
Chemical Reactivity and Degradation Pathways of Propyl 2 Methylvalerate
Hydrolysis Kinetics and Mechanisms of Propyl 2-Methylvalerate
Ester hydrolysis is the cleavage of an ester into its constituent carboxylic acid and alcohol through the action of water. This reaction can be catalyzed by either an acid or a base. slideshare.netwikipedia.org
The generally accepted mechanism for acid-catalyzed hydrolysis of esters like this compound is the A_AC2 mechanism (acid-catalyzed, acyl-oxygen cleavage, bimolecular). slideshare.netucoz.com This process is reversible and involves the protonation of the carbonyl oxygen, followed by the nucleophilic attack of water on the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of the alcohol (propanol) yields the carboxylic acid (2-methylvaleric acid). The reaction is driven to completion by using a large excess of water. wikipedia.orgchemistrysteps.com
Base-catalyzed hydrolysis, also known as saponification, is an irreversible reaction for esters. wikipedia.orgucoz.com The mechanism is typically B_AC2 (base-catalyzed, acyl-oxygen cleavage, bimolecular), where a hydroxide (B78521) ion acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. This intermediate then collapses, eliminating the alkoxide ion (propoxide), which subsequently deprotonates the newly formed carboxylic acid to yield a carboxylate salt and propanol (B110389).
Table 1: General Products of this compound Hydrolysis
| Hydrolysis Type | Reactants | Products |
|---|---|---|
| Acid-Catalyzed | This compound, Water, Acid (catalyst) | 2-Methylvaleric acid, Propanol |
Oxidative Degradation Studies
The oxidative degradation of aliphatic esters like this compound generally proceeds through free-radical chain reactions, particularly at elevated temperatures. The process is initiated by the formation of free radicals, which can then react with oxygen to form peroxy radicals. These peroxy radicals can abstract hydrogen atoms from other ester molecules, leading to the formation of hydroperoxides and propagating the chain reaction.
The primary sites of oxidative attack on an ester molecule are the carbon atoms adjacent to the ether oxygen and the carbonyl group. The decomposition of the resulting hydroperoxides can lead to a variety of degradation products, including alcohols, aldehydes, ketones, and shorter-chain carboxylic acids. For polyol esters, which are structurally related to this compound, oxidation can be accompanied by a significant increase in viscosity due to the formation of higher molecular weight products. researchgate.net
Advanced Oxidation Processes (AOPs) are a set of chemical treatment procedures designed to remove organic materials in water through oxidation with hydroxyl radicals (•OH). wikipedia.orgmembranechemicals.com These highly reactive species can oxidize a wide range of organic compounds, often at a diffusion-controlled reaction speed, leading to their mineralization into carbon dioxide and water. membranechemicals.com AOPs can be particularly effective for the degradation of esters that are resistant to other treatment methods.
Specific studies on the oxidative degradation of this compound are not available in the literature. Therefore, a detailed pathway and a comprehensive list of degradation products for this specific compound cannot be provided.
Table 2: General Classes of Products from the Oxidative Degradation of Aliphatic Esters
| Initial Reactant | Oxidizing Agent | General Product Classes |
|---|---|---|
| Aliphatic Ester | Oxygen, Initiators (e.g., heat, light) | Hydroperoxides, Alcohols, Aldehydes, Ketones, Carboxylic acids |
Thermal Decomposition Pathways and Products
Aliphatic esters that contain at least one hydrogen atom on the beta-carbon of the alcohol portion can undergo thermal decomposition through a non-radical, intramolecular elimination reaction known as ester pyrolysis or a cis-elimination. This reaction proceeds through a cyclic six-membered transition state.
For this compound, this pathway would involve the transfer of a hydrogen atom from the second carbon of the propyl group to the carbonyl oxygen, leading to the concerted cleavage of the C-O and C-H bonds. The expected products of this unimolecular decomposition would be 2-methylvaleric acid and propene. Studies on the pyrolysis of aliphatic polyesters indicate that random scission of the ester linkage begins at temperatures around 275°C. dtic.mildtic.mil
At higher temperatures, further decomposition of the primary products can occur, leading to the formation of smaller molecules such as carbon monoxide, carbon dioxide, and various hydrocarbons. stackexchange.com
Specific experimental data on the thermal decomposition of this compound, including the precise decomposition temperature and the relative yields of the products, are not documented in the available literature.
Table 3: Predicted Products of the Thermal Decomposition of this compound via cis-Elimination
| Reactant | Conditions | Primary Products |
|---|
Degradation in Supercritical Fluids and Other Advanced Chemical Processes
Supercritical fluids, particularly supercritical water (SCW), can serve as effective media for the degradation of organic compounds, including esters. Above its critical point (374 °C, 22.1 MPa), water exhibits unique properties, such as high diffusivity, low viscosity, and a low dielectric constant, which can enhance the rate of chemical reactions.
The degradation of esters in supercritical water primarily proceeds through hydrolysis. The high temperature and pressure in SCW can significantly accelerate the hydrolysis reaction, leading to the rapid cleavage of the ester bond. For example, ethyl acetate (B1210297) has been shown to undergo rapid hydrolysis in hot-compressed water at around 250 °C. researchgate.net For this compound, the expected products of hydrolysis in supercritical water would be 2-methylvaleric acid and propanol. Further oxidation of these products to carbon dioxide and water can occur if an oxidizing agent is present.
The efficiency of degradation in supercritical fluids is dependent on factors such as temperature, pressure, residence time, and the presence of catalysts or oxidants. While the degradation of various esters in supercritical water has been studied, specific research on this compound is not currently available.
Table 4: General Products of Ester Degradation in Supercritical Water
| Reactant | Process | Primary Products |
|---|
Synthesis and Characterization of Structural Analogues and Derivatives of Propyl 2 Methylvalerate
Synthesis of Alkyl Chain Homologs and Branched Isomers
The synthesis of alkyl chain homologs of propyl 2-methylvalerate, specifically esters with varying straight-chain alcohol moieties, is commonly achieved through Fischer-Speier esterification. organic-chemistry.orgmasterorganicchemistry.comlibretexts.org This acid-catalyzed reaction involves the condensation of 2-methylvaleric acid with the corresponding alcohol. The general reaction mechanism is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon and leading to a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the final ester product. To drive the reversible reaction towards the product side, an excess of the alcohol is often used, or the water produced is removed from the reaction mixture. libretexts.orgmasterorganicchemistry.com
A homologous series of alkyl 2-methylvalerates, from methyl to hexyl, can be synthesized using this method. The reaction conditions typically involve refluxing 2-methylvaleric acid with the desired alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
The synthesis of branched isomers follows a similar esterification protocol, substituting straight-chain alcohols with their branched counterparts. For instance, the reaction of 2-methylvaleric acid with isobutanol or sec-butanol would yield isobutyl 2-methylvalerate and sec-butyl 2-methylvalerate, respectively. These reactions allow for a systematic investigation of how the steric bulk and branching of the alkyl chain influence the physicochemical properties of the resulting esters.
Table 1: Synthesis of Alkyl 2-Methylvalerate Homologs and Branched Isomers via Fischer Esterification
| Ester | Alcohol Used | Typical Reaction Conditions |
| Methyl 2-methylvalerate | Methanol (B129727) | Reflux with H₂SO₄ catalyst |
| Ethyl 2-methylvalerate | Ethanol | Reflux with H₂SO₄ catalyst |
| Butyl 2-methylvalerate | n-Butanol | Reflux with H₂SO₄ catalyst |
| Pentyl 2-methylvalerate | n-Pentanol | Reflux with H₂SO₄ catalyst |
| Hexyl 2-methylvalerate | n-Hexanol | Reflux with H₂SO₄ catalyst |
| Isobutyl 2-methylvalerate | Isobutanol | Reflux with H₂SO₄ catalyst |
| Sec-butyl 2-methylvalerate | Sec-butanol | Reflux with H₂SO₄ catalyst |
Preparation of Esters with Different Alcohol Moieties
Beyond simple alkyl chains, the esterification of 2-methylvaleric acid can be extended to a wide variety of alcohols, including those with unsaturated or cyclic structures. This allows for the introduction of different functional groups and conformational rigidities into the molecule, which can significantly impact its properties. For example, the use of unsaturated alcohols like allyl alcohol or propargyl alcohol can introduce reactive sites for further chemical modifications.
A general procedure for the synthesis of such esters involves heating a mixture of 2-methylvaleric acid (0.1 mole), the desired alcohol or phenol (B47542) (0.12 mole), and a catalytic amount of p-toluenesulfonic acid (0.1 g) in a solvent like cyclohexane (B81311) (100 ml). The water formed during the reaction is removed azeotropically. After completion, the reaction mixture is washed with a sodium hydroxide (B78521) solution and then with a saturated sodium sulfate (B86663) solution until neutral. The final product is obtained after drying, solvent evaporation, and distillation, with yields typically in the range of 70-90%.
This methodology has been successfully applied to synthesize a variety of 2-methylpentanoic acid esters with unsaturated and cyclic alcohol moieties, which have been investigated for their potential as perfuming agents.
Table 2: Examples of 2-Methylvalerate Esters with Various Alcohol Moieties
| Ester Name | Alcohol Moiety | Potential Application |
| 3-Methyl-2-butenyl 2-methylpentanoate | 3-Methyl-2-buten-1-ol | Perfumery |
| 3-Phenyl-2-propenyl 2-methylpentanoate | Cinnamyl alcohol | Perfumery |
| Cyclohexyl 2-methylpentanoate | Cyclohexanol | Perfumery |
| Benzyl 2-methylpentanoate | Benzyl alcohol | Perfumery |
Modification of the 2-Methylvalerate Moiety for Structure-Activity Relationship Studies
Systematic modifications of the 2-methylvalerate moiety are crucial for conducting structure-activity relationship (SAR) studies. These studies aim to understand how changes in the chemical structure of a molecule affect its biological activity or other properties, such as odor. By altering the core 2-methylvalerate structure, researchers can identify key structural features responsible for a particular effect.
One approach to modifying the 2-methylvalerate moiety is to synthesize derivatives where the position or size of the alkyl group on the pentanoate chain is varied. For example, instead of a methyl group at the 2-position, one could synthesize analogues with an ethyl group (2-ethylvalerates) or with the methyl group at the 3- or 4-position. These modifications can provide insights into the steric and electronic requirements of a receptor or active site.
Another avenue for modification is the introduction of different functional groups into the valerate (B167501) chain. This could include the incorporation of hydroxyl groups, halogens, or unsaturation. For instance, the synthesis of methyl 2-hydroxy-4-methylvalerate introduces a hydroxyl group, which can significantly alter the polarity and hydrogen-bonding capabilities of the molecule.
Furthermore, the carboxylic acid group can be replaced with other functional groups, known as carboxylic acid isosteres, to probe the importance of the carboxylate for a specific activity. nih.gov For example, the synthesis of 2-methylvaleric acid amides introduces an amide bond in place of the ester linkage. The synthesis of amides can be achieved by reacting the corresponding carboxylic acid with an amine, often in the presence of a coupling agent or after converting the carboxylic acid to a more reactive derivative like an acid chloride. sphinxsai.comlibretexts.org
While specific SAR studies on this compound and its close analogues are not extensively documented in publicly available literature, the principles of SAR are widely applied in fields where such esters are used, for instance, in the development of new fragrance and flavor compounds. nih.gov The odor of an ester is influenced by factors such as its molecular weight and the presence of specific functional groups.
Analytical and Spectroscopic Characterization of Novel Derivatives
The characterization of newly synthesized analogues and derivatives of this compound is essential to confirm their structure and purity. A combination of analytical and spectroscopic techniques is typically employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful tool for separating and identifying volatile compounds. The gas chromatogram provides information on the purity of the sample, while the mass spectrum offers a unique fragmentation pattern that can be used to elucidate the molecular structure and confirm the molecular weight of the compound. For example, the mass spectrum of methyl 2-methylvalerate shows characteristic peaks that aid in its identification. nist.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.
¹H NMR spectroscopy reveals the number of different types of protons, their chemical environment, and their connectivity.
¹³C NMR spectroscopy provides information on the number and types of carbon atoms in the molecule.
Infrared (IR) Spectroscopy is used to identify the functional groups present in a molecule. For esters like this compound and its derivatives, a strong absorption band in the region of 1735-1750 cm⁻¹ is characteristic of the C=O stretching vibration of the ester group.
The following tables summarize key analytical and spectroscopic data for this compound and some of its analogues.
Table 3: Analytical Data for this compound and its Analogues
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | CAS Number |
| Methyl 2-methylvalerate | C₇H₁₄O₂ | 130.18 | 2177-77-7 |
| Ethyl 2-methylvalerate | C₈H₁₆O₂ | 144.21 | 39255-32-8 |
| This compound | C₉H₁₈O₂ | 158.24 | 6639-14-1 |
| Butyl 2-methylvalerate | C₁₀H₂₀O₂ | 172.27 | 6297-41-2 |
| Pentyl 2-methylvalerate | C₁₁H₂₂O₂ | 186.29 | 6297-48-9 |
| Isobutyl 2-methylbutyrate | C₉H₁₈O₂ | 158.24 | 2445-67-2 |
Table 4: Spectroscopic Data for Selected 2-Methylvalerate Esters
| Compound Name | Key ¹H NMR Signals (ppm, CDCl₃) | Key ¹³C NMR Signals (ppm, CDCl₃) | Key Mass Spectrum (m/z) |
| Ethyl 2-methylvalerate | ~4.1 (q, -OCH₂-), ~2.3 (m, -CH(CH₃)-), ~1.2 (t, -OCH₂CH₃), ~0.9 (t, -CH₂CH₃) | ~176 (C=O), ~60 (-OCH₂-), ~41 (-CH(CH₃)-) | 144 (M+), 115, 101, 88, 73, 57, 43 |
| This compound | ~4.0 (t, -OCH₂-), ~2.3 (m, -CH(CH₃)-), ~1.6 (sextet, -OCH₂CH₂CH₃), ~0.9 (t, -CH₂CH₃) | ~176 (C=O), ~66 (-OCH₂-), ~41 (-CH(CH₃)-) | 158 (M+), 117, 101, 89, 74, 57, 43 |
| Butyl 2-methylvalerate | ~4.0 (t, -OCH₂-), ~2.3 (m, -CH(CH₃)-), ~1.6 (quintet, -OCH₂CH₂-), ~0.9 (t, -CH₂CH₃) | ~176 (C=O), ~64 (-OCH₂-), ~41 (-CH(CH₃)-) | 172 (M+), 117, 101, 89, 74, 57, 43 |
Emerging Research Directions and Methodological Advances in Propyl 2 Methylvalerate Studies
Integration of Omics Technologies (e.g., Metabolomics, Transcriptomics) in Biosynthesis Research
The biosynthesis of volatile esters such as propyl 2-methylvalerate in natural sources, particularly fruits, is a complex process involving multiple genes and metabolic pathways. The integration of "omics" technologies, such as metabolomics and transcriptomics, is providing unprecedented insights into these mechanisms.
Transcriptomics involves studying the complete set of RNA transcripts produced by an organism under specific conditions. In the context of fruit aroma, researchers use transcriptomics to identify genes that are actively expressed during ripening, the stage when ester production is often at its peak. nih.govnih.gov For example, studies on apples and pears have used transcriptome analysis to pinpoint key genes involved in the biosynthesis of volatile esters. nih.govnih.gov This includes genes encoding enzymes like alcohol acyltransferases (AATs), which are crucial for the final step of ester formation. By correlating gene expression profiles with the production of specific esters, scientists can identify candidate genes responsible for the synthesis of compounds like this compound. nih.govnih.gov
Metabolomics , the large-scale study of small molecules or metabolites within cells and tissues, complements transcriptomics by providing a direct snapshot of the chemical processes occurring. frontiersin.orgresearchgate.net By analyzing the metabolic profile of fruits at different ripening stages, researchers can identify the precursors of this compound, such as 2-methylvaleric acid and propanol (B110389), and understand how their concentrations change in relation to ester formation. nih.gov
The combined analysis of transcriptomics and metabolomics offers a powerful approach. nih.govnih.govfrontiersin.orgresearchgate.net For instance, a study on pear ripening integrated these techniques to reveal the regulatory network of volatile ester formation, identifying not only the biosynthetic genes but also key transcription factors that control these genes. nih.gov This integrated approach allows for the construction of comprehensive models of ester biosynthesis, which is fundamental for efforts to enhance the natural flavor profiles of fruits through breeding or biotechnology.
| Omics Technology | Application in this compound Research | Key Findings |
| Transcriptomics | Identification of genes involved in the biosynthesis of ester precursors (alcohols and acyl-CoAs) and the final esterification step. | Revealed that specific alcohol acyltransferase (AAT) and fatty acid synthesis genes are upregulated during fruit ripening, coinciding with increased ester production. nih.govnih.gov |
| Metabolomics | Quantification of precursor molecules (e.g., 2-methylvaleric acid, propanol) and the final ester product. | Showed that the accumulation of fatty acid precursors is directly linked to the formation of aroma-related esters during fruit ripening. nih.govmdpi.com |
| Integrated Omics | Correlating gene expression with metabolite profiles to build comprehensive models of biosynthetic pathways. | Identified key transcription factors that regulate the genes responsible for the production of volatile esters in fruits like apples and pears. nih.govnih.gov |
Application of Advanced Spectroscopic Techniques (e.g., High-Resolution Mass Spectrometry, Multidimensional NMR)
The accurate identification and quantification of volatile compounds like this compound in complex mixtures such as food matrices are crucial for quality control and research. Advanced spectroscopic techniques are central to this endeavor.
High-Resolution Mass Spectrometry (HRMS) , often coupled with gas chromatography (GC), is a powerful tool for analyzing volatile organic compounds. nih.govuts.edu.au Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, which allows for the determination of the elemental composition of a molecule. nih.govuts.edu.au This capability is invaluable for distinguishing between isobaric compounds (molecules with the same nominal mass but different elemental formulas), thus providing a higher degree of confidence in compound identification. nih.gov In the analysis of food aromas, GC-HRMS can detect and identify trace amounts of esters, providing detailed profiles of the volatile composition. researchgate.net
Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy offers another layer of analytical detail. While 1D NMR provides basic structural information, multidimensional techniques like 2D NMR (e.g., COSY, HSQC) can elucidate the complete chemical structure of a molecule by showing correlations between different atoms within the molecule. youtube.com This is particularly useful for the unambiguous identification of isomers, which can have very similar mass spectra but different sensory properties. Although less commonly used for routine quantification of volatiles due to lower sensitivity compared to MS, NMR is indispensable for the structural confirmation of newly identified compounds or for studying the dynamics of chemical reactions in solution. youtube.com
| Spectroscopic Technique | Principle | Application for this compound |
| High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with very high accuracy, allowing for the determination of elemental composition. | Unambiguous identification in complex food matrices by providing precise molecular formulas, distinguishing it from other compounds with similar masses. nih.govuts.edu.au |
| Multidimensional NMR | Exploits the magnetic properties of atomic nuclei to provide detailed information about molecular structure and connectivity. | Complete structural elucidation and confirmation, especially for distinguishing between isomers that may have similar mass spectra. youtube.com |
Novel Biocatalytic Systems for Sustainable Production
The increasing consumer demand for natural products has spurred research into sustainable methods for producing flavor and fragrance compounds. researchgate.net Biocatalysis, using enzymes or whole cells, presents a green alternative to traditional chemical synthesis. frontiersin.org
Lipases (EC 3.1.1.3) are the most commonly used enzymes for the synthesis of esters like this compound. acs.org These enzymes can catalyze esterification reactions under mild conditions (lower temperature and pressure), which reduces energy consumption and the formation of by-products. nih.gov The use of immobilized lipases, where the enzyme is attached to a solid support, is particularly advantageous as it allows for easy separation of the catalyst from the reaction mixture and enables its reuse for multiple cycles, making the process more cost-effective. nih.gov
Research in this area focuses on several key aspects:
Discovering Novel Enzymes: Screening for new lipases from microbial sources with higher activity, stability, and selectivity for specific substrates. nih.gov
Immobilization Techniques: Developing new materials and methods for enzyme immobilization to improve catalyst stability and reusability. frontiersin.org
Solvent-Free Systems: Conducting reactions in non-conventional media, such as solvent-free systems where one of the reactants acts as the solvent, to reduce the environmental impact of organic solvents. nih.gov
Process Optimization: Fine-tuning reaction parameters like temperature, substrate molar ratio, and water activity to maximize the yield of the desired ester. nih.gov
For example, studies have shown that immobilized lipases can achieve high conversion rates (over 90%) in the synthesis of various flavor esters. researchgate.netnih.gov These biocatalytic systems are crucial for producing "natural" labeled esters that are highly sought after in the food industry. researchgate.net
Theoretical Modeling and Machine Learning Approaches for Ester Property Prediction and Reaction Design
Computational chemistry and artificial intelligence are revolutionizing how chemical research is conducted. These tools are increasingly being applied to the study of esters for property prediction and reaction optimization.
Theoretical Modeling , using principles of quantum mechanics and molecular dynamics, can provide insights into reaction mechanisms and predict the properties of molecules. researchgate.netpku.edu.cn For esterification reactions, computational models can be used to calculate the energy barriers of different reaction pathways, helping to identify the most efficient catalytic conditions. researchgate.netjst.go.jp This can guide the design of new catalysts or optimize existing processes by providing a molecular-level understanding of the reaction. pku.edu.cn
Machine Learning (ML) and Quantitative Structure-Activity Relationship (QSAR) models are being developed to predict the properties of esters based on their molecular structure. wikipedia.orgsemanticscholar.org These models are trained on large datasets of known compounds and their properties (e.g., aroma profile, sensory threshold, boiling point). researchgate.netnih.govacs.org Once trained, these models can predict the properties of new or uncharacterized esters, accelerating the discovery of novel flavor and fragrance compounds. nih.govresearchgate.net For example, ML algorithms like Random Forest (RF) and Support Vector Machines (SVM) have been used to predict the flavor characteristics of compounds based on their molecular descriptors. researchgate.netnih.gov This data-driven approach can significantly reduce the need for laborious and time-consuming experimental screening. acs.orgnih.gov
| Computational Approach | Description | Application in Ester Research |
| Theoretical Modeling | Uses quantum mechanics and molecular dynamics to simulate chemical reactions and molecular behavior at the atomic level. | Elucidating esterification reaction mechanisms, calculating activation energies, and guiding the design of more efficient catalysts. pku.edu.cnjst.go.jp |
| Machine Learning (ML) / QSAR | Develops statistical models that correlate molecular structures with their physicochemical or biological properties. wikipedia.orgnih.gov | Predicting sensory properties (e.g., fruity, sweet), retention indices, and other characteristics of esters like this compound to screen for new flavor compounds. researchgate.netnih.govnih.gov |
Q & A
Q. What are the established methods for synthesizing propyl 2-methylvalerate in laboratory settings?
this compound is synthesized via esterification of 2-methylvaleric acid with propanol under acid catalysis (e.g., sulfuric acid or p-toluenesulfonic acid). Key steps include:
- Reflux conditions : Optimize temperature (typically 110–130°C) and reaction time (4–8 hours) to maximize yield.
- Characterization : Confirm purity via gas chromatography (GC) or GC-MS, and verify structure using -NMR (e.g., triplet at δ 0.9 ppm for terminal CH, multiplet at δ 1.3–1.6 ppm for branched methyl groups) .
- Purification : Use fractional distillation or silica gel chromatography to isolate the ester from unreacted reagents.
Q. How can researchers validate the purity of this compound for experimental use?
Purity validation requires a combination of analytical techniques:
- Chromatography : GC with flame ionization detection (FID) to quantify impurities (<1% threshold).
- Spectroscopy : Compare NMR and IR spectra with literature data (e.g., ester carbonyl stretch at ~1740 cm) .
- Physical properties : Measure boiling point (reported range: 180–185°C) and refractive index (n ~1.410) to cross-check against established values .
Advanced Research Questions
Q. How should researchers address contradictions in spectral data when characterizing this compound derivatives?
Discrepancies in spectral data (e.g., unexpected -NMR shifts or GC retention times) may arise from isomerization or residual solvents. Mitigation strategies include:
- Subsampling protocols : Follow ASTM guidelines for representative sampling to avoid heterogeneity errors .
- Error propagation analysis : Quantify uncertainties in peak integration or baseline correction using statistical software (e.g., R or Python libraries) .
- Cross-validation : Compare data with independent techniques (e.g., high-resolution MS for molecular ion confirmation) .
Q. What methodological frameworks are recommended for extrapolating toxicity data of this compound from animal models to human exposure scenarios?
While no direct human toxicity data exist, researchers can:
- Leverage structural analogs : Use QSAR (Quantitative Structure-Activity Relationship) models based on esters like ethyl 2-methylvalerate to predict acute toxicity (e.g., LC values) .
- Apply AEGL tiers : Adopt Acute Exposure Guideline Levels (AEGLs) for chloroformates (e.g., propyl chloroformate) as a conservative proxy, noting data gaps in human studies .
- Incorporate uncertainty factors : Apply 10-fold interspecies and intraspecies variability factors to animal-derived NOAELs (No Observed Adverse Effect Levels) .
Q. How can researchers design experiments to investigate the environmental degradation pathways of this compound?
Focus on hydrolytic and microbial degradation mechanisms:
- Hydrolysis kinetics : Conduct pH-dependent studies (pH 4–9) at controlled temperatures (25–50°C), monitoring ester cleavage via HPLC .
- Soil microcosm assays : Incubate this compound with soil samples, quantifying degradation products (e.g., 2-methylvaleric acid) via LC-MS/MS .
- QSAR for biodegradation : Use EPI Suite™ to estimate half-lives in water and soil, validating predictions with experimental data .
Data Reporting and Reproducibility
Q. What metadata should be included in publications to ensure reproducibility of this compound synthesis and analysis?
Critical metadata includes:
- Synthetic conditions : Catalyst concentration, reaction time, and purification yield .
- Instrument parameters : GC column type (e.g., DB-5MS), NMR solvent (e.g., CDCl), and MS ionization mode (EI/CI) .
- Raw data accessibility : Deposit spectral files (e.g., .jdx for IR) in open repositories like Zenodo or Figshare .
Q. How can researchers statistically resolve batch-to-batch variability in this compound synthesis?
Implement design of experiments (DoE) frameworks:
- Factorial designs : Test interactions between variables (e.g., temperature vs. catalyst loading) to identify optimal conditions .
- Control charts : Monitor yield and purity across batches using Shewhart charts to detect systemic errors .
- Multivariate analysis : Apply PCA (Principal Component Analysis) to GC-MS datasets to trace variability sources (e.g., impurity profiles) .
Tables for Key Data
Q. Table 1. Spectral Parameters for this compound
| Technique | Key Signals | Reference |
|---|---|---|
| -NMR | δ 0.9 (t, 3H), δ 1.3–1.6 (m, 8H) | |
| IR | 1740 cm (C=O stretch) | |
| GC-MS | m/z 144 (M), m/z 85 (base peak) |
Q. Table 2. Recommended Analytical Quality Criteria
| Parameter | Acceptable Range | Method |
|---|---|---|
| Purity (GC-FID) | ≥99% | ASTM D4626 |
| Boiling Point | 180–185°C | ASTM D1078 |
| Refractive Index | 1.408–1.412 | ASTM D1218 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
